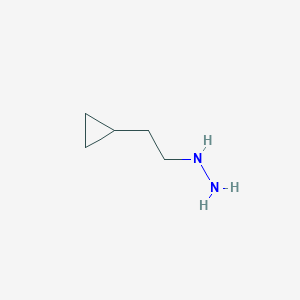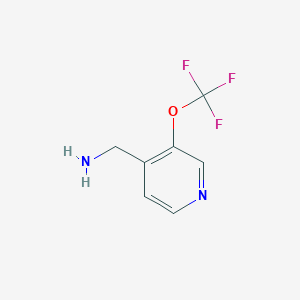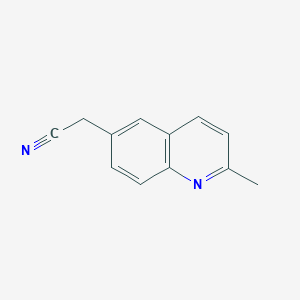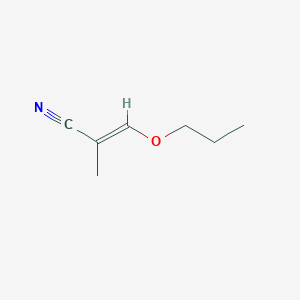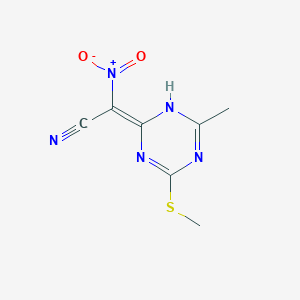
2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a triazine ring substituted with a methylthio group and a nitroacetonitrile moiety, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and methylthiourea.
Substitution Reactions: The methylthio group is introduced via nucleophilic substitution reactions, where a suitable methylthiol reagent reacts with the triazine ring.
Nitroacetonitrile Introduction: The nitroacetonitrile moiety is incorporated through a nitration reaction followed by a condensation reaction with acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted triazine derivatives
科学研究应用
2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of agrochemicals, dyes, and advanced materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to DNA or proteins. The nitroacetonitrile moiety can participate in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and reactive dyes.
2,4-Diamino-6-methylthio-1,3,5-triazine: Explored for its antimicrobial properties.
2,4,6-Triaminopyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile stands out due to its unique combination of a triazine ring with a nitroacetonitrile moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H7N5O2S |
|---|---|
分子量 |
225.23 g/mol |
IUPAC 名称 |
(2E)-2-(6-methyl-4-methylsulfanyl-1H-1,3,5-triazin-2-ylidene)-2-nitroacetonitrile |
InChI |
InChI=1S/C7H7N5O2S/c1-4-9-6(5(3-8)12(13)14)11-7(10-4)15-2/h1-2H3,(H,9,10,11)/b6-5+ |
InChI 键 |
OIHRRVGUFAMZEL-AATRIKPKSA-N |
手性 SMILES |
CC1=NC(=N/C(=C(\C#N)/[N+](=O)[O-])/N1)SC |
规范 SMILES |
CC1=NC(=NC(=C(C#N)[N+](=O)[O-])N1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)

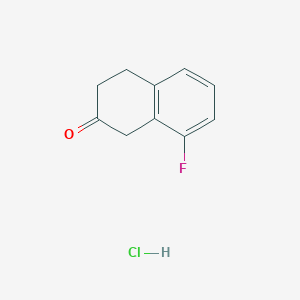
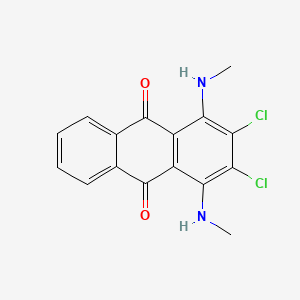

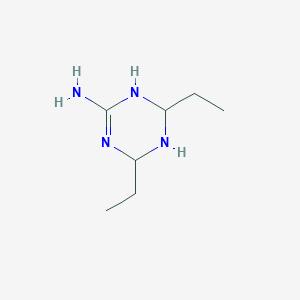
![3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)

